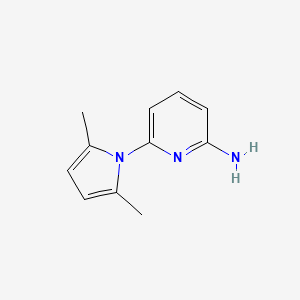
6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine
Overview
Description
“6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine” is a chemical compound with the molecular formula C11H13N3 . It has a molecular weight of 187.24 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The compound was filtered, washed thoroughly with cold water, dried, and recrystallized from ethanol. The yield was approximately 80% .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13N3/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3,(H2,12,13) .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 187.24 . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Structural Studies
6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine has been synthesized and characterized through various analytical techniques, including elemental analyses, NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction. This compound forms a unique crystal structure stabilized by intermolecular hydrogen bonds and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds (Șahin et al., 2010).
Organic Synthesis
In organic chemistry, this compound is involved in the synthesis of highly functionalized compounds. For example, it is used in l-Proline-catalyzed domino reactions to synthesize N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines (Gunasekaran, Prasanna, & Perumal, 2014). Another study highlights its use in multicomponent synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid (Rahmani et al., 2018).
Antioxidant Activity
Research has also explored the synthesis of this compound derivatives for their potential antioxidant activities. These derivatives have shown remarkable antioxidant activity compared to ascorbic acid, indicating their potential in medicinal chemistry (Zaki et al., 2017).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of this compound have been analyzed to understand their chemical properties. Such studies contribute to the field of crystallography and materials science, providing insights into the interaction of molecules and their arrangement in solid forms (Dolzhenko et al., 2011).
Catalytic Applications
This compound has been utilized in catalyst development, such as in solvent and co-catalyst dependent nickel(II) catalyzed oligomerization and polymerization of ethylene (Obuah et al., 2014). This demonstrates its role in catalysis and polymer chemistry.
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Hazard Classifications . It has the signal word “Warning” and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Mechanism of Action
Target of Action
The primary targets of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine are the Enoyl ACP Reductase and DHFR Enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively .
Mode of Action
The compound interacts with its targets by forming hydrogen bonding interactions at the active sites of the enzymes . This interaction inhibits the normal functioning of these enzymes, leading to the disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects the fatty acid synthesis and folic acid metabolism pathways . The disruption of these pathways leads to the inhibition of bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of essential biochemical processes in bacteria, leading to the inhibition of bacterial growth and proliferation . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s dust may irritate the eyes and respiratory tract, suggesting that it should be handled with appropriate protective equipment . Additionally, the compound should be stored and handled in a way that avoids contact with oxidizing agents to prevent fire and explosion risks .
properties
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGMVNIXMPMXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



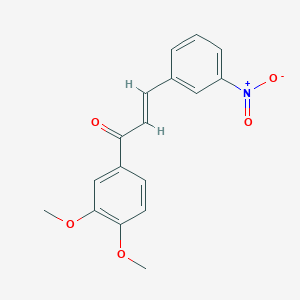
![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)
![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)
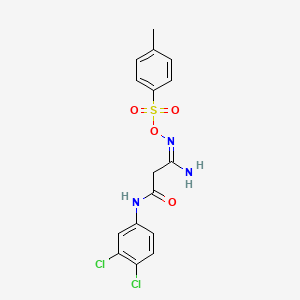

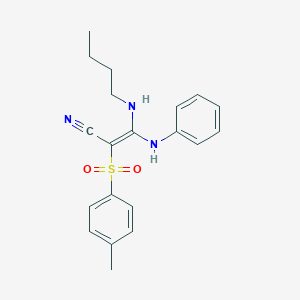






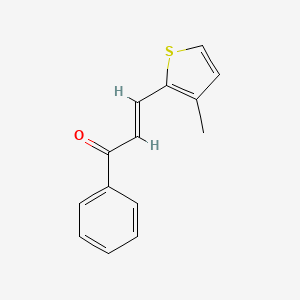
![{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride](/img/structure/B6332575.png)